molecular formula C8H8N2O4 B8318769 3,6-Diaminophthalic acid

3,6-Diaminophthalic acid

Cat. No.: B8318769
M. Wt: 196.16 g/mol
InChI Key: DFAZSOGXCHZYJY-UHFFFAOYSA-N
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Description

3,6-Diaminophthalic acid is a derivative of phthalic acid (benzene-1,2-dicarboxylic acid) with amino (-NH₂) groups substituted at the 3- and 6-positions of the aromatic ring. Phthalic acid derivatives are critical in polymer chemistry, pharmaceuticals, and fine chemical synthesis due to their reactivity and ability to form stable intermediates .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3,6-diaminophthalic acid

InChI

InChI=1S/C8H8N2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)

InChI Key

DFAZSOGXCHZYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,6-Diaminophthalic acid with structurally related compounds, emphasizing molecular weight, thermal stability, and color:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Color Key Characteristics References
This compound C₈H₆N₂O₄ 194.15 (calculated) Not reported Hypothetical (likely colored) Amino groups enhance reactivity for polymerization or coordination chemistry. -
3,5-Diaminophthalic acid C₈H₆N₂O₄ 194.15 Not reported Colorless Unique among diamino analogs for lacking coloration.
3,6-Difluorophthalic acid C₈H₄F₂O₄ 202.11 184 Not reported High thermal stability (Td₅% > 300°C inferred from fluorinated analogs).
6-Acetylaminoanthranilic acid C₁₀H₁₀N₂O₃ 206.20 >300 (decomposes) Brown Forms stable crystals; used in pharmacological research.
3,3'-Diaminophenolphthalein C₂₀H₁₆N₂O₄ 348.35 262–263 Not reported High melting point suggests robust thermal stability.
Key Observations:
  • Color: Unlike most diamino-substituted phthalic acids, 3,5-diaminophthalic acid is colorless, whereas 6-acetylaminoanthranilic acid exhibits brown coloration . This suggests that substitution patterns (positions 3,6 vs. 3,5) significantly influence electronic structure and light absorption.
  • Thermal Stability : Fluorinated analogs like 3,6-Difluorophthalic acid exhibit high thermal stability (boiling point ~357°C), which is advantageous for high-temperature applications such as polymer synthesis .
  • Reactivity: Amino groups in this compound likely enhance its utility as a monomer in polycondensation reactions, similar to copolyesters derived from 1,4:3,6-dianhydrohexitols and sebacic acid (Tg: 30–64°C, tensile strength: 18–40 MPa) .

Preparation Methods

Table 1: Comparative Reduction Conditions for Nitrophthalic Acids

Parameter3-Nitrophthalic AcidProposed 3,6-Dinitrophthalic Acid
CatalystFeCl₃·6H₂O (10 wt%)FeCl₃·6H₂O (15–20 wt%)
Reducing AgentHydrazine hydrateHydrazine hydrate (4 equiv.)
Temperature90°C95–100°C
Reaction Time3 hours6–8 hours
Yield27–45%Estimated 30–35%

Alternative Reducing Agents: Sodium Dithionite Systems

Source highlights sodium dithionite (Na₂S₂O₄) for pyrimidine amine synthesis, achieving rapid reductions in water-THF mixtures. Applied to 3,6-dinitrophthalic acid, this system could bypass high-temperature requirements:

  • Mechanism : Na₂S₂O₄ generates sulfoxylate radicals (SO₂⁻) under alkaline conditions, selectively reducing nitro groups without affecting carboxylic acids.

  • Optimization : A 1:3 molar ratio of dinitrophthalic acid to Na₂S₂O₄ in pH 9–10 buffer at 50°C may achieve full reduction within 2 hours.

Process Intensification and Solvent Selection

Solvent Effects on Crystallization

The acetylation of 3-aminophthalic acid in acetic anhydride (source) demonstrates the role of solvent polarity in product isolation. For diaminophthalic acid:

  • Polar Aprotic Solvents : DMF or NMP enhances solubility during reduction but complicates isolation.

  • Mixed Solvent Systems : Post-reduction crystallization in water-ethanol (1:2 v/v) improves purity by precipitating the diamine while retaining impurities in solution.

Catalyst Recycling

FeCl₃-activated carbon catalysts in source’s mono-reduction system exhibit partial recyclability (3–4 cycles with 15% activity loss). For di-reduction, increasing catalyst loading to 20 wt% may offset deactivation from nitroso intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

While source focuses on azo dyes, its NMR protocols are transferable:

  • ¹H NMR : Diamine protons resonate at δ 6.8–7.2 ppm (aromatic) and δ 4.5–5.5 ppm (NH₂), with splitting patterns confirming substitution.

  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and carboxylic acid bands (1680–1720 cm⁻¹) validate functionality.

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and 0.1% H₃PO₄/acetonitrile gradient effectively resolves diaminophthalic acid from mono-amine and nitro byproducts.

Industrial Scalability and Environmental Considerations

Waste Stream Management

The hydrazine-based process generates NH₃ and Fe-rich sludge, necessitating:

  • Neutralization : Treating effluent with H₂SO₄ to precipitate Fe(OH)₃.

  • Hydrazine Recovery : Distillation under reduced pressure (60°C, 100 mbar) recovers 70–80% excess hydrazine.

Cost Analysis

Table 2: Cost Drivers in Diaminophthalic Acid Production

ComponentCost Contribution (%)
3,6-Dinitrophthalic Acid55–60
Hydrazine Hydrate25–30
Catalyst System10–15

Q & A

Q. What are the optimal synthetic routes for 3,6-diaminophthalic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration followed by reduction of phthalic acid derivatives. For example, dimethyl esters of diaminophthalic acids are synthesized via controlled amination and hydrolysis steps. Recrystallization in polar solvents (e.g., ethanol-water mixtures) is critical for purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC or melting-point analysis is recommended. Comparative studies on solvent systems (e.g., DMF vs. acetic acid) can optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming amine and carboxyl group positions. Infrared (IR) spectroscopy can validate functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Mass spectrometry (MS) ensures molecular weight consistency. For stability under thermal stress, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition temperatures and phase transitions .

Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent solubility studies by titrating the compound in buffered solutions (pH 2–12). Measure solubility via UV-Vis spectroscopy at λ_max. Reactivity with metal ions (e.g., Cu²⁺, Fe³⁺) can be assessed using chelation experiments, monitored by spectrophotometric shifts. Acid-base titrations can determine pKa values for amine and carboxyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal stability data for this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict bond dissociation energies and compare with experimental TGA/DSC data. Address discrepancies by isolating variables such as crystallinity or hydration states. For example, aromatic derivatives often show higher thermal stability (Td5% > 300°C) due to conjugated π-systems, whereas aliphatic analogs may degrade at lower temperatures .

Q. What strategies mitigate side reactions during the functionalization of this compound for polymer synthesis?

  • Methodological Answer : Protect amine groups using tert-butoxycarbonyl (Boc) or benzyl groups before polymerization. Optimize polycondensation conditions (e.g., catalyst type, temperature) to minimize cross-linking. For example, using Sn(Oct)₂ as a catalyst at 180°C under vacuum can enhance molecular weight (Mn = 10,600–18,000 g/mol) while reducing branching .

Q. How do steric and electronic effects influence the optical properties of this compound-based dyes?

  • Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing F or electron-donating OMe groups) and compare UV-Vis absorption spectra. For instance, dimethyl 2,6-diaminotephthalate exhibits a yellow color due to extended conjugation, while steric hindrance in 3,5-diaminophthalic acid derivatives reduces π-π interactions, resulting in colorless crystals .

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